![molecular formula C19H12ClFN6O3 B2365596 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207059-59-3](/img/structure/B2365596.png)
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The electron-withdrawing fluorine and chlorine atoms could potentially influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of fluorine and chlorine could increase its lipophilicity, potentially influencing its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Anti-protozoal Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings have been synthesized and evaluated for their anti-protozoal and anti-cancer activities. These compounds are designed using bioisosterism principles, aiming to explore their potential biological applications. The synthesis involves a 1,3-dipolar cycloaddition reaction, producing a series of novel heterocyclic compounds with elucidated structures through spectroscopic methods. Their in vitro activities against protozoal infections and cytotoxic properties have been investigated, demonstrating the compound's relevance in medicinal chemistry research (Dürüst et al., 2012).
Antifungal Compound Solubility and Thermodynamics
Research into the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound from the 1,2,4-triazole class has been conducted. This study provides insights into the compound's solubility in various solvents, including buffer solutions and alcohols, and evaluates its physicochemical properties. The findings contribute to understanding the compound's potential adsorption and delivery pathways in biological media, which is critical for drug development (Volkova et al., 2020).
Synthesis and Structural Characterization
Another aspect of research on these compounds involves their synthesis and structural characterization. For example, the synthesis of isostructural compounds with fluoro and chlorophenyl groups has been achieved in high yields. The structural determination through single crystal diffraction reveals the planarity and conformational aspects of these molecules, highlighting their potential for various scientific applications (Kariuki et al., 2021).
Luminescent and Electron-Transporting Properties
The synthesis of poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole or oxadiazole segments highlights their potential in materials science. These copolymers exhibit good thermal stability, efficient energy transfer, and are investigated for their optical and electrochemical properties. This research broadens the application of such heterocyclic compounds in optoelectronic devices (Chen & Chen, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN6O3/c20-11-4-1-3-10(7-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-2-5-12(21)8-13/h1-8,15-16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYNMAAEJSCKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

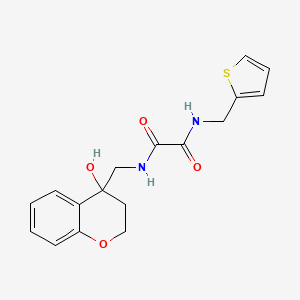
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
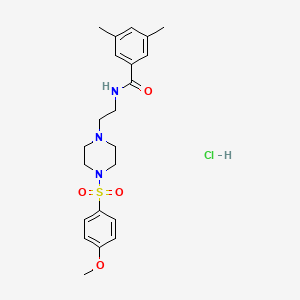
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
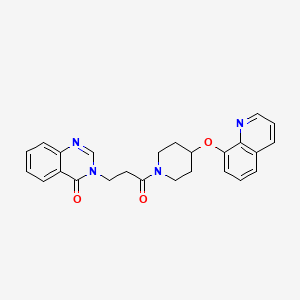
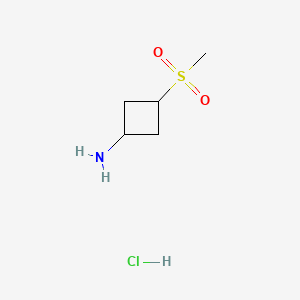
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
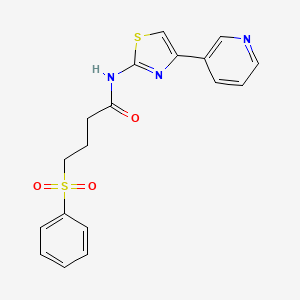
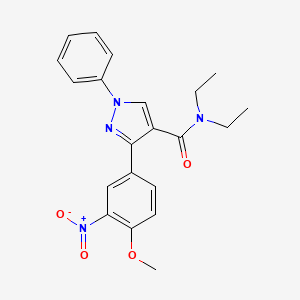
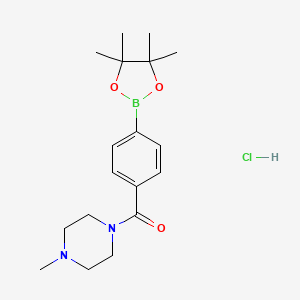
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)